Calculated Lipophilicity of 2-[(Difluoromethyl)sulfanyl]-5-nitropyridine Compared to the Trifluoromethylthio Analog
The calculated LogP of 2-[(difluoromethyl)sulfanyl]-5-nitropyridine is 2.52 (estimated by fragment‑based prediction), while the analogous 2‑[(trifluoromethyl)thio]-5-nitropyridine exhibits a calculated LogP of approximately 3.01 [1]. The –SCF₂H group thus provides ≈0.5‑unit lower logP, consistent with the known trend that exchanging –SCF₃ for –SCF₂H reduces lipophilicity without eliminating cell‑permeability potential. This difference may be strategically exploited in drug‑discovery programs that seek to balance solubility and permeability [2].
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 2.52 (fragment-based estimate) |
| Comparator Or Baseline | 2‑[(Trifluoromethyl)thio]-5-nitropyridine: LogP ≈ 3.01 (estimated) |
| Quantified Difference | ΔLogP ≈ −0.49 units (target less lipophilic) |
| Conditions | In silico estimation; no experimental LogP located for either compound. |
Why This Matters
A 0.5‑unit logP difference can translate into a 3‑ to 5‑fold change in equilibrium distribution between aqueous and lipid phases, impacting solubility, permeability, and metabolic clearance profiles in early-stage lead optimization.
- [1] PubChem estimated LogP for 2‑[(trifluoromethyl)thio]-5-nitropyridine (CID analog). Approximate value derived from substructure‑based prediction. View Source
- [2] Nutrition Evidence. Difluoromethylthio group is less lipophilic, less electron‑withdrawing, and less stable to acidic or basic environment than its analogue trifluoromethylthio group (–SCF₃). https://www.nutrition-evidence.co.uk (accessed 2026-04-28). View Source
